1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane hydrochloride 1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane hydrochloride
Brand Name: Vulcanchem
CAS No.: 1417568-54-7
VCID: VC2737685
InChI: InChI=1S/C15H20N4O2.ClH/c1-20-13-5-3-12(4-6-13)15-17-14(21-18-15)11-19-9-2-7-16-8-10-19;/h3-6,16H,2,7-11H2,1H3;1H
SMILES: COC1=CC=C(C=C1)C2=NOC(=N2)CN3CCCNCC3.Cl
Molecular Formula: C15H21ClN4O2
Molecular Weight: 324.8 g/mol

1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane hydrochloride

CAS No.: 1417568-54-7

Cat. No.: VC2737685

Molecular Formula: C15H21ClN4O2

Molecular Weight: 324.8 g/mol

* For research use only. Not for human or veterinary use.

1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane hydrochloride - 1417568-54-7

CAS No. 1417568-54-7
Molecular Formula C15H21ClN4O2
Molecular Weight 324.8 g/mol
IUPAC Name 5-(1,4-diazepan-1-ylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole;hydrochloride
Standard InChI InChI=1S/C15H20N4O2.ClH/c1-20-13-5-3-12(4-6-13)15-17-14(21-18-15)11-19-9-2-7-16-8-10-19;/h3-6,16H,2,7-11H2,1H3;1H
Standard InChI Key BTWLAUJYOKHORX-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NOC(=N2)CN3CCCNCC3.Cl
Canonical SMILES COC1=CC=C(C=C1)C2=NOC(=N2)CN3CCCNCC3.Cl

Chemical Identity and Structure

ParameterValue
CAS Number1417568-54-7
Molecular FormulaC₁₅H₂₁ClN₄O₂
Molecular Weight324.8 g/mol
IUPAC Name5-(1,4-diazepan-1-ylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole;hydrochloride
PubChem Compound ID75539390
Standard InChIKeyBTWLAUJYOKHORX-UHFFFAOYSA-N
Canonical SMILESCOC1=CC=C(C=C1)C2=NOC(=N2)CN3CCCNCC3.Cl

Structural Features

The structure of this compound represents an interesting fusion of pharmacologically relevant moieties. The central 1,2,4-oxadiazole heterocycle serves as a rigid scaffold and is known to be present in various bioactive compounds. This five-membered ring contains two nitrogen atoms and one oxygen atom in a specific arrangement, creating a distinctive electronic distribution that can influence binding to biological targets.

The 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms, introduces flexibility and basicity to the structure. This ring system is connected to the oxadiazole moiety via a methylene bridge, which serves as a flexible linker allowing for conformational adaptability. The diazepane ring's basic nitrogen atoms can potentially interact with acidic residues in biological targets through ionic or hydrogen bonding interactions.

Physical and Chemical Properties

Physical Characteristics

Chemical Reactivity

The reactivity of this compound can be inferred from its structural components. The 1,2,4-oxadiazole ring is generally stable under physiological conditions but may undergo hydrolysis under strongly acidic or basic conditions. The methoxy group on the phenyl ring is typically stable but could potentially undergo O-demethylation in biological systems through metabolic processes involving cytochrome P450 enzymes.

The diazepane ring contains secondary and tertiary amine functionalities, which can participate in various reactions. The tertiary amine (where the methylene linker is attached) can act as a nucleophile and may be susceptible to oxidation or alkylation. The secondary amine within the diazepane ring can participate in N-H interactions and may serve as a hydrogen bond donor in biological systems.

Synthesis and Chemical Analysis

Analytical Methods

The analytical characterization of 1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane hydrochloride likely involves a combination of techniques commonly employed for similar heterocyclic compounds. These would include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm structural assignments

  • Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns

  • Infrared (IR) spectroscopy to identify functional groups

  • High-Performance Liquid Chromatography (HPLC) to assess purity

  • Elemental analysis to confirm empirical formula

The available chemical identifiers, including the InChI code and SMILES notation, provide standardized representations of the compound's structure that can be used in chemical databases and for computational analysis. These identifiers facilitate the exchange of chemical information and enable structure-based searching across different chemical databases.

Comparison with Related Compounds

Structure-Activity Relationships

1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane hydrochloride shares structural similarities with several classes of compounds that have established biological activities. The patent literature reveals related structures, particularly those containing imidazo[1,5-a] diazepines and imidazo[1,5-a]pyrazines, which have been investigated as cannabinoid receptor agonists for treating pain .

While our compound contains a 1,4-diazepane ring rather than the fused imidazodiazepine system mentioned in the patent, both share nitrogen-containing heterocyclic scaffolds that can interact with biological receptors. The patent compounds incorporate various substituents including phenyl groups and heterocycles, similar to the 4-methoxyphenyl group in our compound of interest .

Several compounds in the patent contain 1,2,4-oxadiazole moieties, suggesting this structural feature may contribute to specific biological activities. For instance, the patent mentions compounds such as "n-[(1s)-2,2-dimethyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-8-methyl-3-phenyl-5,6,7,9-tetrahydroimidazo[1,5-a] diazepine-1-carboxamide," which incorporates a 1,2,4-oxadiazole unit, albeit in a different configuration than our compound .

The presence of the 1,4-diazepane ring in our compound also places it in the broader category of heterocycles with nitrogen, which include related structures such as piperazines, piperidines, and other azacycles. These ring systems are prevalent in compounds targeting various neurological and psychiatric conditions due to their ability to interact with neurotransmitter systems .

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